4-(1H-Purin-6-yl)morpholine, also known as 6-morpholino-9H-purine, is an organic compound classified under purine derivatives. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antiviral, anticancer, and anti-inflammatory treatments. This compound's structure consists of a purine base linked to a morpholine ring, which enhances its biological activity and solubility.
The compound is identified by its CAS number 2846-96-0 and falls under the category of 6-alkylaminopurines. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems. The structural formula can be represented as C₉H₁₁N₅O, with various sources detailing its synthesis and biological activity .
The synthesis of 4-(1H-Purin-6-yl)morpholine typically involves several key steps:
These methods are designed to facilitate the formation of the morpholine group while ensuring the integrity of the purine structure.
The molecular structure of 4-(1H-Purin-6-yl)morpholine can be described by its InChI key MEOMXKNIFWDDGZ-UHFFFAOYSA-N. The compound features a purine base connected to a morpholine ring, which contributes to its pharmacological properties.
This structure allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.
4-(1H-Purin-6-yl)morpholine undergoes several notable chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-(1H-Purin-6-yl)morpholine involves its interaction with specific molecular targets within cells. Notably, it has been shown to interact with serine/threonine-protein kinase Chk1, which plays a pivotal role in cell cycle regulation and DNA damage response .
This interaction suggests that the compound may influence cellular processes related to growth inhibition and apoptosis in cancer cells.
The physical properties of 4-(1H-Purin-6-yl)morpholine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
4-(1H-Purin-6-yl)morpholine has a wide range of applications in scientific research:
The construction of the purine-morpholine linkage in 4-(1H-Purin-6-yl)morpholine predominantly exploits nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions. As documented in synthetic protocols, 6-chloropurine serves as the principal scaffold due to the superior leaving group ability of the C6 chloride. Morpholine undergoes direct displacement under mild conditions (50-80°C) in aprotic polar solvents like DMF or NMP, achieving yields of 75-92% [4] [6]. Microwave irradiation significantly enhances this process, reducing reaction times from 24-40 hours to 1 hour at 135°C while suppressing N-alkylation byproducts [4]. Alternative routes employ palladium-catalyzed methods, where Heck coupling between 6-vinylpurine and morpholine constructs the hybrid with strict (E)-stereoselectivity. This method enables access to conjugated derivatives like (E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine, which retains the morpholino core while extending π-conjugation [4].
Table 1: Multicomponent Synthesis Strategies for 4-(1H-Purin-6-yl)morpholine Derivatives
Method | Conditions | Key Intermediate | Yield (%) | Advantages |
---|---|---|---|---|
Nucleophilic (SNAr) | Morpholine, DMF, 80°C, 12h | 6-Chloropurine | 75-92 | No catalyst, high regioselectivity |
Microwave SNAr | Morpholine, NMP, 135°C, 1h (MW) | 6-Chloropurine | 88-95 | Reduced time/purity, minimal byproducts |
Heck Coupling | Pd(OAc)₂, Morpholine, 100°C | 6-Vinylpurine | 65-78 | Accesses extended conjugates, (E)-selective |
Ring-closure approaches provide atom-economical pathways to the purine core starting from acyclic precursors. Diaminomaleonitrile (DAMN) serves as a C4-N5 building block, reacting with formamide or triethyl orthoformate under reflux to generate 4,5-diaminopyrimidine intermediates. Subsequent cyclization with formic acid or cyanogen bromide yields 6-hydroxypurines, which are converted to 6-chloropurines via phosphorus oxychloride prior to morpholine introduction [6]. Urea derivatives participate in cyclocondensation reactions with α-keto acids or esters, forming imidazole rings that fuse with pyrimidine precursors. This method enables C2/C8 functionalization during core assembly. For example, 5-amino-4-(morpholin-4-ylcarbonyl)imidazole reacts with cyanogens to afford 6-morpholinylpurine directly, bypassing post-synthetic substitution [6].
Photochemical activation enables unconventional routes to purine-morpholine hybrids. Ultraviolet (UV) irradiation of 5-aminoimidazole-4-carboxamide (AICA) derivatives in the presence of morpholine and aldehydes triggers oxidative cyclization, forming C8-substituted purines in a single step. This method exploits photoinduced electron transfer to generate radical intermediates that facilitate ring closure [4]. Thermally, the Traube synthesis remains prominent, where 4,5,6-triaminopyrimidine undergoes cyclodehydration in polyphosphoric acid (180°C) to furnish purines. Morpholine can be incorporated either as a pre-installed C6 substituent on the pyrimidine or via post-cyclization SNAr. Microwave-assisted thermal methods accelerate both steps, achieving full conversion in <2 hours with improved regiocontrol over traditional heating [4] [7].
The morpholino group at C6 directs electrophilic substitution to C2/C8 and enhances the nucleophilicity of purine nitrogens:
Table 2: Functionalized Derivatives of 4-(1H-Purin-6-yl)morpholine
Derivative | Functionalization Site | Reagents/Conditions | Key Applications |
---|---|---|---|
2-Chloro-6-morpholin-4-ylpurine | C2-Halogenation | POCl₃, reflux, 4h | Cross-coupling precursor |
9-Benzyl-6-morpholin-4-ylpurine | N9-Alkylation | BnBr, K₂CO₃, DMF, 60°C | Kinase inhibitor scaffolds |
2-(Piperazin-1-yl)-6-morpholin-4-ylpurine | C2-Amination | Piperazine, EtOH, 80°C | G-protein coupled receptor ligands |
8-Bromo-6-morpholin-4-ylpurine | C8-Halogenation | Br₂, AcOH, 70°C | Anticancer agent intermediates [2] |
The morpholine ring profoundly influences the physicochemical behavior of purine hybrids. Its electron-donating nitrogen (pKa ~8.4) increases π-electron density at C6, reducing electrophilic substitution rates at this position while activating C2/C8 for halogenation [7]. Conformational analysis reveals that the chair-shaped morpholine orients its oxygen lone pairs toward the purine system, creating a pseudo-intramolecular hydrogen bond with N1-H that enhances crystalline stability . This configuration reduces hygroscopicity compared to non-cyclic amino substituents. Solubility profiling shows morpholine’s balanced lipophilicity (predicted LogP 1.5–2.5): the oxygen atom provides aqueous solubility (>5 mg/mL in pH 7.4 buffer), while the hydrophobic ethylene bridges enable membrane permeability [4]. Stability studies confirm resistance to oxidative degradation under ambient conditions, attributed to morpholine’s saturated ring preventing enolization pathways common in aniline-derived purines [7] .
Summary of Morpholine’s Electronic and Steric Effects
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7